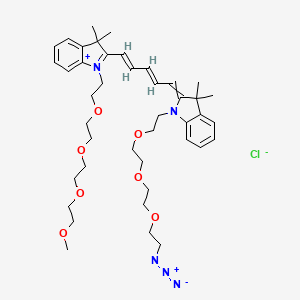

N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H60ClN5O7 |

|---|---|

Molecular Weight |

782.4 g/mol |

IUPAC Name |

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

PVVXUYTUWFXSAS-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental considerations for N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a heterobifunctional linker and fluorescent dye critical to advancements in bioconjugation, proteomics, and targeted drug delivery.

Core Chemical Structure and Properties

This compound is a specialized chemical reagent that incorporates three key functional components: a methoxy-terminated polyethylene glycol (m-PEG4) chain, an azide-terminated polyethylene glycol (azide-PEG3) chain, and a Cyanine5 (Cy5) fluorescent dye. The presence of a hydrophilic PEG spacer enhances its solubility in aqueous media.[1][2]

The core structure facilitates a range of applications. The terminal azide group allows for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2] The Cy5 moiety provides a strong fluorescent signal in the far-red spectrum, making it an ideal tool for sensitive detection and imaging. This molecule is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C42H60ClN5O7 | [7] |

| Molecular Weight | 782.4 g/mol | [7] |

| CAS Number | 2107273-02-7 | [7] |

| Excitation Maximum (λex) | 649 nm | [7] |

| Emission Maximum (λem) | 667 nm | [7] |

| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [7] |

| Solubility | Water, DMSO, DMF, DCM | [7] |

| Purity | Typically ≥97% | [7] |

| Storage | -20°C, protected from light | [7] |

Experimental Protocols and Applications

The unique tripartite structure of this compound lends itself to a variety of sophisticated biochemical applications. Detailed below are generalized protocols for its primary uses. Researchers should optimize these protocols for their specific experimental contexts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the general steps for conjugating this compound to a terminal alkyne-modified biomolecule, such as a protein or a nucleic acid.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO or DMF for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the chosen ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of the this compound solution.

-

Add the copper(I)-stabilizing ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours, depending on the reactants and their concentrations.

-

-

Purification:

-

Purify the resulting fluorescently labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol precipitation, to remove unreacted dye and catalyst components.

-

Cellular Imaging and Fluorescence Microscopy

The intrinsic fluorescence of the Cy5 moiety allows for the visualization of biomolecules and cellular structures. Once conjugated to a molecule of interest, this compound can be used for a variety of imaging applications.

General Workflow for Cellular Labeling and Imaging:

-

Introduce an Alkyne Handle: Introduce a bioorthogonal alkyne group onto the cellular target of interest. This can be achieved through metabolic labeling with an alkyne-bearing precursor or by genetic encoding of an unnatural amino acid.

-

Cell Fixation and Permeabilization (for intracellular targets):

-

Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membrane with a detergent (e.g., Triton X-100 or saponin) to allow entry of the labeling reagent.

-

-

Click Reaction: Perform the CuAAC reaction as described in Protocol 2.1 directly on the fixed and permeabilized cells.

-

Washing: Wash the cells extensively with PBS to remove unreacted reagents.

-

Imaging: Mount the cells on a microscope slide and image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Signaling Pathways and Experimental Workflows

The versatility of this compound allows for its integration into complex experimental workflows, particularly in the development of PROTACs and the study of protein-protein interactions.

PROTAC Synthesis Workflow

This compound can serve as a fluorescently tagged linker in the modular synthesis of PROTACs. The azide group provides a convenient handle for attaching a warhead ligand (which binds to the protein of interest) that has been modified with an alkyne. The other end of the molecule (the m-PEG4 side) would be derivatized to connect to an E3 ligase ligand. The Cy5 fluorophore enables tracking and quantification of the PROTAC.

General Bioconjugation and Labeling Workflow

The following diagram illustrates a typical workflow for labeling a target biomolecule with this compound for subsequent fluorescent detection.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bioorthogonal azide handle, a sensitive fluorescent reporter, and a solubilizing PEG linker enables a wide range of applications, from the fundamental study of biomolecular interactions to the development of novel therapeutic agents. The protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in diverse research settings.

References

- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:2107273-02-7 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

This technical guide provides a comprehensive overview of the spectral characteristics of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. This document outlines the core spectral data, detailed experimental protocols for spectral measurement, and a visual representation of the experimental workflow.

Core Spectral Properties

This compound is a cyanine dye derivative that features a hydrophilic polyethylene glycol (PEG) linker, an azide group for "click chemistry" conjugation, and the fluorescent Cy5 core. The presence of the PEG spacer enhances the solubility of the molecule in aqueous media, a desirable characteristic for biological applications. The fundamental spectral properties are determined by the Cy5 core, a dye known for its high fluorescence intensity and photostability in the far-red region of the spectrum. This spectral region is particularly advantageous for biological imaging due to minimal autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.

The key spectral data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [1][2] |

| Emission Maximum (λem) | 667 nm | [1][2] |

It is important to note that while the PEGylation and the azide group enhance the utility of the Cy5 dye, they do not significantly alter its core excitation and emission maxima. The spectral properties are primarily dictated by the electronic structure of the Cy5 chromophore.

Experimental Protocol for Spectral Characterization

The following protocol provides a detailed methodology for determining the excitation and emission spectra of this compound. This procedure is based on standard fluorescence spectroscopy techniques.

Objective: To measure the fluorescence excitation and emission spectra of this compound to determine its maximum excitation and emission wavelengths.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be accurately known.

-

From the stock solution, prepare a series of dilutions in the desired final solvent (e.g., PBS) to achieve absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Emission Spectrum Measurement:

-

Fill a quartz cuvette with the solvent blank and place it in the spectrofluorometer.

-

Set the excitation wavelength to a value slightly below the expected maximum (e.g., 630 nm).

-

Scan a range of emission wavelengths, for instance, from 640 nm to 800 nm.[3]

-

Record the solvent blank spectrum.

-

Replace the blank cuvette with the cuvette containing the this compound sample.

-

Perform the same emission scan.

-

Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.[3]

-

Record the excitation spectrum of the sample.

-

The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

Identify the wavelength at which the maximum intensity occurs for each spectrum to determine the λex and λem.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of a fluorescent compound.

References

Technical Guide: Photophysical Properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the functionalized cyanine dye, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This far-red emitting fluorescent probe is of significant interest for bioconjugation applications, particularly in the fields of proteomics, genomics, and in vivo imaging, owing to its azide group that allows for "click chemistry" attachment to biomolecules. The inclusion of polyethylene glycol (PEG) linkers enhances its hydrophilicity, which can be advantageous in aqueous biological environments.

Core Photophysical Data

The performance of a fluorescent dye is dictated by its quantum yield and extinction coefficient. These parameters determine the brightness of the fluorophore. Below is a summary of the available quantitative data for this compound and related Cy5 derivatives for comparative purposes.

| Compound | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Excitation λmax (nm) | Emission λmax (nm) | Solvent/Conditions |

| This compound | 232,000[1] | Not explicitly reported. | 649[1] | 667[1] | Aqueous media, DMSO, DMF[1] |

| Unmodified Cy5 | ~250,000[2] | ~0.2 - 0.27[2] | ~649 - 651[2] | ~666 - 670[2] | Varies with solvent |

| Cy5 Azide | 250,000 (after click reaction) | 0.27 | 646 | 662 | Not specified |

| A PEGylated Cy5 derivative | Not specified | 0.07 | Not specified | Not specified | Not specified |

Note: The quantum yield of this compound has not been found in publicly available literature. However, based on data for similar molecules, it is anticipated to be in the range of 0.07 to 0.27. PEGylation can sometimes lead to a decrease in quantum yield. It is strongly recommended that researchers experimentally determine the quantum yield for their specific application and conditions.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

-

Measure absorbance:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum for each dilution across a relevant wavelength range (e.g., 500-750 nm for Cy5).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Plot and calculate:

-

Plot the absorbance at λmax against the concentration for each dilution.

-

The data should yield a linear plot. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length, typically 1 cm).

-

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The most common and reliable method for its determination is the comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

A standard dye with a known quantum yield in the far-red region (e.g., Cresyl Violet or Rhodamine 101)

-

High-purity solvent (the same solvent must be used for the sample and the standard)

-

UV-Vis spectrophotometer

-

Fluorometer with a corrected emission spectrum

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Select a suitable standard: Choose a reference dye whose absorption and emission spectra are in a similar range to the sample.

-

Prepare solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner-filter effects.

-

Measure absorbance and fluorescence:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.

-

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot and calculate:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

-

The slope of the resulting lines (m) for the sample and the standard (mstd) are used to calculate the quantum yield of the sample (Φ) using the following equation:

Φ = Φstd * (m / mstd) * (η2 / ηstd2)

Where:

-

Φstd is the quantum yield of the standard.

-

m and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

Visualizations

Relationship between Molecular Structure and Photophysical Properties

The following diagram illustrates the conceptual relationship between the chemical structure of this compound and its key photophysical characteristics.

Caption: Structure-Property relationships of the fluorescent dye.

Experimental Workflow for Quantum Yield Determination

This diagram outlines the key steps in the comparative method for determining the fluorescence quantum yield.

Caption: Steps for determining quantum yield via the comparative method.

References

Technical Guide: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 - Properties, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, storage, and handling of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent, PEGylated azide linker commonly utilized in bioconjugation, drug delivery systems, and molecular imaging.

Core Compound Properties

This compound is a specialized chemical reagent featuring a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The Cy5 component provides a strong fluorescent signal in the far-red spectrum, minimizing background fluorescence from biological samples.[1] The PEG linker, consisting of four and three PEG units respectively, significantly enhances the compound's hydrophilicity and, consequently, its solubility in aqueous media.[2] The terminal azide group enables covalent attachment to alkyne-modified molecules via "click chemistry," a highly efficient and specific conjugation method.

| Property | Value | Reference |

| Molecular Formula | C42H60ClN5O7 | [2] |

| Molecular Weight | 782.4 g/mol | [2] |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Appearance | Blue solid | [3] |

| Purity | Typically ≥95% |

Solubility Profile

The presence of the PEG spacer arm imparts favorable solubility characteristics to this compound in a range of common laboratory solvents. While precise quantitative data (e.g., mg/mL) is not extensively published, the compound is known to be soluble in the following solvents. It is important to note that for related PEGylated Cy5 dyes, solubility in aqueous buffers is enhanced compared to the parent Cy5 dye.[4]

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility.[2] For critical applications, solubility should be empirically tested. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions.[2][5][6] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[2][5] |

| Dichloromethane (DCM) | Soluble | [2] |

Storage and Stability

Proper storage is critical to maintain the integrity and functionality of this compound, particularly to prevent degradation of the azide group and photobleaching of the Cy5 dye.

Short-Term and Long-Term Storage

| Condition | Temperature | Duration | Packaging | Notes |

| As a Solid | -20°C | Months to years | Desiccated, protected from light | This is the recommended condition for long-term storage.[2][7] Avoid repeated freeze-thaw cycles. |

| Stock Solution in Organic Solvent (DMSO or DMF) | -20°C | Up to 6 months | In tightly sealed vials, protected from light | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles and contamination.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][10] |

| Aqueous Solution | 2-8°C | Short-term (days) | Protected from light | For immediate use. Prone to microbial growth; consider sterile filtration for longer storage. The addition of sodium azide (at a final concentration of 0.02%) can prevent microbial contamination for longer-term storage of antibody conjugates.[8] |

Key Stability Considerations

-

Light Sensitivity: Cyanine dyes like Cy5 are susceptible to photobleaching.[11] All forms of the compound (solid, stock solutions, and experimental samples) should be stored in the dark or in amber vials and protected from light during handling and experiments.[7][8]

-

Azide Stability: The azide group is generally stable but can react with acids to form hydrazoic acid, which is toxic and explosive. Avoid acidic conditions. Azides can also form explosive metal azides, so contact with certain metals should be avoided.[]

-

pH Sensitivity: Cy5 dyes are generally stable over a wide pH range (typically pH 3-10).[6] However, for optimal performance and stability in conjugation reactions, a pH of 7-9 is often recommended.[13]

Experimental Protocols

The following protocols represent best practices for the handling and use of this compound based on information for similar compounds.

Reconstitution of the Solid Compound

-

Equilibration: Allow the vial containing the solid compound to warm to room temperature before opening to prevent moisture condensation.[9][10]

-

Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to create a stock solution. A typical stock solution concentration is 1-10 mM.

-

Dissolution: Vortex or gently sonicate the vial until the compound is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light.

General Protocol for Bioconjugation via Click Chemistry

This is a generalized workflow. Specific reaction conditions (e.g., catalyst, temperature, and time) will depend on the alkyne-containing substrate.

-

Prepare the Alkyne-Containing Molecule: Dissolve the alkyne-modified protein or other molecule in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines if the molecule also contains an NHS ester.

-

Add the Azide-PEG-Cy5: Add the desired molar excess of the this compound stock solution to the reaction mixture. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10%) to avoid denaturation of proteins.

-

Add the Catalyst: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the copper(I) source and a reducing agent (e.g., sodium ascorbate). For strain-promoted azide-alkyne cycloaddition (SPAAC), a copper catalyst is not required.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light.

-

Purification: Remove the unreacted dye and other reagents by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

Visualized Workflow and Logical Relationships

Experimental Workflow for Handling and Use

Caption: Figure 1. A flowchart illustrating the recommended steps for the storage, preparation, and experimental use of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Figure 2. A diagram showing the relationship between the compound's properties, the necessary handling conditions, and the desired experimental outcomes.

References

- 1. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. confluore.com [confluore.com]

- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 11. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Understanding PEG linkers in fluorescent probes for biological imaging

An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in Fluorescent Probes for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role polyethylene glycol (PEG) linkers play in the design and application of fluorescent probes for biological imaging. We delve into the core principles of PEGylation, its impact on probe performance, quantitative data analysis, detailed experimental protocols, and the visualization of relevant biological and experimental processes.

Introduction: The Role of PEG Linkers in Fluorescent Probe Design

Fluorescent probes are indispensable tools in biological research and diagnostics, enabling the visualization of cells, tissues, and specific molecular events.[1][2] A typical targeted fluorescent probe consists of three key components: a fluorophore for signal generation, a targeting moiety (e.g., a peptide or antibody) for specificity, and a linker that connects them. Polyethylene glycol (PEG) has emerged as the gold-standard linker material due to its unique combination of physicochemical properties.[3]

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts several significant advantages to fluorescent probes:[5][6]

-

Enhanced Solubility: PEG's hydrophilic nature dramatically increases the aqueous solubility of often-hydrophobic fluorophores and targeting ligands.[][6]

-

Improved Pharmacokinetics: By increasing the hydrodynamic size of the probe, PEGylation reduces renal clearance, leading to a longer circulation half-life in vivo.[5][7][8]

-

Reduced Immunogenicity: The flexible PEG chain can mask antigenic sites on the probe, minimizing immune responses.[5][6]

-

Minimized Non-Specific Binding: PEG creates a hydration shell that repels non-specific protein adsorption, leading to lower background signal and a higher signal-to-noise ratio in imaging applications.[7][9][10]

-

"Stealth" Properties: This shielding effect allows probes to evade uptake by the reticuloendothelial system (RES), prolonging their availability for target engagement.[11][12]

The modular nature of PEG linkers allows for precise tuning of these properties by varying the linker's length, structure (linear vs. branched), and conjugation chemistry.[3]

Structure of a PEGylated Fluorescent Probe

The fundamental design of a targeted fluorescent probe involves the strategic connection of its functional components via a PEG linker. This structure is optimized to ensure that the fluorophore's signal is not quenched and the targeting moiety's binding affinity is not compromised, while benefiting from the physicochemical advantages conferred by the PEG chain.

References

- 1. Visualization of integrin molecules by fluorescence imaging and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOCELL | Visualization of integrin molecules by fluorescence imaging and techniques [techscience.com]

- 3. precisepeg.com [precisepeg.com]

- 5. dovepress.com [dovepress.com]

- 6. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (CAS: 2107273-02-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized heterobifunctional molecule that integrates a fluorescent cyanine dye (Cy5), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. This unique combination of moieties makes it an invaluable tool in biomedical research and drug development, particularly in the fields of bioconjugation, targeted protein degradation (utilizing Proteolysis Targeting Chimeras or PROTACs), and fluorescence-based imaging and diagnostics.

The core functionality of this reagent lies in its "clickable" azide group, which allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The PEG linker enhances aqueous solubility and provides spatial separation between the conjugated molecule and the Cy5 dye, minimizing potential steric hindrance and quenching effects. The Cy5 fluorophore allows for sensitive and quantitative detection in the near-infrared (NIR) spectrum, a region with minimal autofluorescence from biological samples.

This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the tables below, providing essential data for experimental design and execution.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2107273-02-7 | [1][2][] |

| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [1][2][] |

| Molecular Weight | 782.41 g/mol | [] |

| Purity | ≥97% | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, sealed in dry conditions | [1][] |

| Shipping Conditions | Ambient Temperature | [1] |

Spectral Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ at 649 nm | [1] |

Core Applications and Methodologies

The primary application of this compound is as a fluorescent tagging agent in "Click Chemistry." Its azide functionality allows for the covalent attachment of the Cy5-PEG moiety onto molecules bearing a terminal alkyne or a strained cyclooctyne. This is particularly relevant in the synthesis of PROTACs.

PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound can be used to fluorescently label a PROTAC, enabling researchers to track its localization, quantify its uptake, and assess its binding to target proteins.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation experiments. Optimization may be required for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) or small molecules in a controlled in vitro setting.

Materials:

-

This compound (dissolved in DMSO to 10 mM stock)

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified molecule with the reaction buffer.

-

Add this compound to the reaction mixture. A molar excess (e.g., 2-10 fold) of the azide probe over the alkyne-molecule is typically used.

-

Optional: If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution.

-

Add the copper(II) sulfate (and ligand, if used) to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reagents should be optimized, but a starting point could be 1-2 mM sodium ascorbate and 0.1-0.5 mM CuSO₄.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the labeled product from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

Caption: General workflow for CuAAC bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living cells or complex biological lysates where copper toxicity is a concern. It requires the molecule of interest to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound (dissolved in DMSO to 10 mM stock)

-

Strained alkyne-modified molecule of interest (e.g., DBCO-functionalized protein)

-

Reaction buffer or cell culture medium compatible with the biological system (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the strained alkyne-modified molecule in a suitable buffer or medium.

-

Add the this compound solution to the alkyne-containing sample. The final concentration should be optimized for the specific application (e.g., 25-100 µM for cell labeling).

-

Incubate the reaction under appropriate conditions (e.g., 37°C for live-cell imaging) for 1-2 hours, protected from light. Reaction times may vary depending on the reactivity of the strained alkyne.

-

For in vitro reactions, purify the product as described for CuAAC. For cellular applications, wash the cells with buffer (e.g., PBS) to remove unreacted probe before analysis (e.g., by fluorescence microscopy or flow cytometry).

Caption: General workflow for SPAAC bioconjugation in a cellular context.

Conclusion

This compound is a versatile and powerful chemical probe for researchers in drug discovery and chemical biology. Its well-defined physicochemical and spectral properties, combined with the robust and bioorthogonal nature of click chemistry, enable the straightforward and efficient fluorescent labeling of a wide array of molecules. The hydrophilic PEG linker improves the handling and performance of the resulting conjugates, making this reagent particularly suitable for the development and analysis of advanced therapeutics like PROTACs. The provided protocols offer a solid foundation for the successful application of this reagent in diverse experimental settings.

References

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a bifunctional linker molecule widely utilized in biomedical research and drug development. This molecule incorporates a PEGylated structure for enhanced solubility, a terminal azide group for bioorthogonal conjugation, and a Cy5 fluorophore for detection.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This information is critical for accurate experimental design, including stoichiometric calculations for conjugation reactions and interpretation of analytical data.

| Property | Value | Reference |

| Molecular Weight | 782.4 g/mol | [1][2] |

| Chemical Formula | C42H60ClN5O7 | [1][3] |

| Purity | >97% | [1][2] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Extinction Coefficient | 232,000 cm-1M-1 | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Condition | -20°C | [1] |

Key Applications and Experimental Considerations

This compound is a versatile tool for molecular labeling and conjugation. Its primary utility stems from the presence of an azide group, which facilitates "Click Chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1]

This reagent is particularly valuable for:

-

Fluorescent Labeling: The Cy5 dye allows for sensitive and specific detection of tagged biomolecules in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

-

Bioconjugation: Through click chemistry, this molecule can be covalently attached to other molecules functionalized with an alkyne group. This is a common strategy for linking molecules such as proteins, peptides, nucleic acids, or small molecule drugs.

-

PROTAC Synthesis: Molecules with similar structures are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5]

Experimental Protocol: Azide-Alkyne Click Chemistry

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common application for this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

A suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound and the alkyne-functionalized molecule in a minimal amount of an organic solvent like DMSO to create stock solutions.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in a suitable aqueous buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.1 to 2 equivalents) of this compound.

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Purify the resulting conjugate to remove unreacted reagents and byproducts. Common purification methods include size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the final product using techniques such as UV-Vis spectroscopy (to detect the Cy5 absorbance), fluorescence spectroscopy, and mass spectrometry.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key processes involving this compound.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Conceptual Signaling Pathway for PROTAC-Mediated Protein Degradation.

References

- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 | CAS#:2107273-42-5 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. The covalent attachment of a fluorophore to an oligonucleotide enables sensitive detection in a variety of applications, including fluorescence microscopy, flow cytometry, quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH). The "click chemistry" reaction, a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition, has emerged as a robust and highly efficient method for labeling biomolecules.[][2][3] This protocol details the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a hydrophilic linker containing the popular cyanine dye Cy5, for the specific and efficient labeling of alkyne-modified oligonucleotides.

The this compound reagent features a Cy5 fluorophore, an azide group for click chemistry, and a polyethylene glycol (PEG) spacer. The PEG linker enhances the hydrophilicity of the dye, which can improve the solubility of the labeled oligonucleotide and minimize steric hindrance, potentially leading to better hybridization performance.[4] Cy5 is a bright, photostable, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it suitable for applications requiring low background fluorescence.[4]

This document provides detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions, purification of the labeled oligonucleotide, and analytical methods for characterization.

Physicochemical Properties and Quantitative Data

A summary of the physicochemical properties of the this compound reagent and typical quantitative data for the labeling reaction are presented below.

| Parameter | Value | Reference |

| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [4] |

| Molecular Weight | 782.41 g/mol | [4] |

| Excitation Maximum (λex) | 649 nm | [4] |

| Emission Maximum (λem) | 667 nm | [4] |

| Purity | ≥98% | [5] |

| Solubility | Water, DMSO, DMF | [4] |

| Reaction Parameter | Typical Value | Reference |

| Labeling Efficiency (Conversion) | >95% (near quantitative) | [6] |

| Reaction Time (CuAAC) | 30 min - 4 hours | [7] |

| Reaction Time (SPAAC) | 2 - 12 hours | [8] |

| Purification Yield (RP-HPLC) | 75-80% | [9] |

| Final Purity (after RP-HPLC) | >90% |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

DMSO (anhydrous)

-

Nuclease-free water

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.[10]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by mixing CuSO₄ and THPTA/TBTA in a 1:5 molar ratio.

-

Reaction Initiation:

-

Add the freshly prepared sodium ascorbate solution (to a final concentration of 0.5 mM, from a 5 mM stock in water) to the reaction mixture and vortex briefly.[10]

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[11]

-

Add the Cu(I)-ligand complex (to a final concentration of 0.5 mM) to the reaction mixture.[10]

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.[7]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling (Copper-Free)

This protocol is for labeling oligonucleotides modified with a strained alkyne (e.g., DBCO, BCN) and is ideal for applications where copper might be detrimental.

Materials:

-

Strained alkyne-modified oligonucleotide (e.g., DBCO-modified)

-

This compound

-

DMSO (anhydrous)

-

Nuclease-free water

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Oligonucleotide Preparation: Dissolve the strained alkyne-modified oligonucleotide in PBS to a suitable concentration.

-

Reaction Mixture Preparation: In a microcentrifuge tube, mix the strained alkyne-modified oligonucleotide with a 3-5 fold molar excess of this compound (from a stock solution in DMSO).[8]

-

Incubation: Incubate the reaction at room temperature for 2-12 hours, protected from light.[8] The reaction progress can be monitored by HPLC.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[12][13]

Procedure:

-

Ethanol Precipitation (Optional but Recommended):

-

To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Dry the pellet under vacuum.

-

-

RP-HPLC Purification:

-

Resuspend the dried pellet in an appropriate buffer (e.g., 0.1 M TEAA).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in 0.1 M TEAA.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).

-

Collect the fractions containing the dual-absorbing peak corresponding to the labeled oligonucleotide.

-

-

Desalting: Desalt the collected fractions using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer.

-

Lyophilization: Lyophilize the purified, desalted sample to obtain a dry powder.

Characterization of the Labeled Oligonucleotide

The identity and purity of the labeled oligonucleotide should be confirmed using the following methods:

| Analytical Method | Purpose | Expected Outcome | Reference |

| UV-Vis Spectroscopy | To confirm the presence of both the oligonucleotide and the Cy5 dye and to determine the labeling efficiency. | Absorbance peaks at ~260 nm (oligonucleotide) and ~650 nm (Cy5). The ratio of A₆₅₀/A₂₆₀ can be used to estimate the degree of labeling. | [14] |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the covalent attachment of the dye and to determine the exact mass of the final product. | The observed mass should correspond to the calculated mass of the alkyne-oligonucleotide plus the mass of the this compound minus the mass of N₂ (lost during the triazole ring formation). | [14][15] |

| Analytical RP-HPLC | To assess the purity of the final product. | A single major peak that absorbs at both 260 nm and 650 nm. | [9] |

| Polyacrylamide Gel Electrophoresis (PAGE) | To visualize the labeled product and assess purity. | A single band that is fluorescent under appropriate illumination. | [10] |

Diagrams

Caption: Workflow for labeling oligonucleotides with this compound.

Caption: General mechanism of click chemistry for oligonucleotide labeling.

Storage and Stability

Store the lyophilized this compound reagent and the final labeled oligonucleotide at -20°C in the dark.[4] Repeated freeze-thaw cycles should be avoided. When stored properly, the dried, labeled oligonucleotide should be stable for at least 6 months. For short-term storage, the labeled oligonucleotide can be dissolved in a suitable buffer (e.g., TE buffer, pH 7.5-8.0) and stored at 4°C for up to 2 weeks. Protect fluorescently labeled oligonucleotides from light to prevent photobleaching.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient click reaction | - Ensure all reagents are fresh, especially sodium ascorbate.- Degas the reaction mixture thoroughly if using CuAAC.- Optimize the molar ratio of dye to oligonucleotide.- Increase reaction time. |

| Multiple Peaks in HPLC | Incomplete reaction, side products, or degradation | - Optimize reaction conditions.- Ensure the purity of the starting alkyne-oligonucleotide.- Check for oligonucleotide degradation by running a denaturing PAGE. |

| Low Recovery After Purification | Loss during precipitation or HPLC | - Ensure complete precipitation by using sufficient ethanol and incubation time.- Optimize the HPLC gradient for better separation and collection.- Use a desalting column to minimize sample loss. |

| No Fluorescence Signal | Dye degradation | - Protect the dye and labeled oligonucleotide from light at all times.- Avoid harsh chemical conditions during purification. |

| Inconsistent Mass Spec Results | Salt adduction, incomplete desalting | - Ensure thorough desalting of the sample before MS analysis.- Use an appropriate matrix for MALDI-TOF or optimize ESI conditions. |

References

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. mz-at.de [mz-at.de]

- 10. lumiprobe.com [lumiprobe.com]

- 11. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 12. atdbio.com [atdbio.com]

- 13. labcluster.com [labcluster.com]

- 14. sg.idtdna.com [sg.idtdna.com]

- 15. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards | MDPI [mdpi.com]

Application Notes and Protocols for Labeling Peptides with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of peptides with the bifunctional fluorescent probe, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This cyanine 5 (Cy5) derivative is equipped with a polyethylene glycol (PEG) spacer to enhance aqueous solubility and minimize aggregation, an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on peptides, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions. The far-red fluorescence of Cy5 is ideal for biological applications due to minimal autofluorescence from cellular components.

These application notes detail the chemical properties of the dye, a step-by-step protocol for peptide conjugation, methods for purification and characterization of the labeled peptide, and a troubleshooting guide.

Chemical and Spectroscopic Properties

This compound is a water-soluble, amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.[1][2] The integrated PEG linkers (PEG4 and PEG3) increase the hydrophilicity of the molecule, which can be advantageous when working with peptides in aqueous buffers.[3] The terminal azide group allows for further modification of the labeled peptide using click chemistry, enabling the attachment of other molecules such as targeting ligands or radiolabels.[4][5][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [3] |

| Molecular Weight | 782.4 g/mol | [3] |

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [3] |

| Solubility | Water, DMSO, DMF | [3] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |

| Bioorthogonal Group | Azide | [4] |

Experimental Protocols

Materials and Reagents

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

This compound NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris). [8][9]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification supplies: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system and columns.

-

Spectrophotometer

-

Lyophilizer (optional)

Peptide Labeling Workflow

Caption: Workflow for labeling peptides with this compound.

Step-by-Step Labeling Procedure

-

Peptide Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Quenching the Reaction:

-

Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

Purification of the Labeled Peptide

It is critical to remove the unreacted dye and reaction byproducts from the labeled peptide.

-

Size-Exclusion Chromatography (Gel Filtration): This is a common method for separating the larger labeled peptide from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).[9]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity, RP-HPLC is the recommended method. The labeled peptide can be purified using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[12]

Characterization of the Labeled Peptide

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.[4]

-

Measure the absorbance of the purified labeled peptide at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).

-

Calculate the concentration of the dye using the Beer-Lambert law (A = εbc), where ε for Cy5 is approximately 232,000 M⁻¹cm⁻¹.

-

Calculate the concentration of the peptide, correcting for the absorbance of the dye at 280 nm (the correction factor for Cy5 is typically around 0.05, meaning A₂₈₀,protein = A₂₈₀,measured - (A₆₅₀ x 0.05)).[13]

-

The DOL is the molar ratio of the dye to the peptide.[13][14]

-

-

Purity Analysis:

-

The purity of the labeled peptide should be assessed by RP-HPLC. A single, well-defined peak corresponding to the labeled peptide should be observed.

-

Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the identity and integrity of the labeled peptide by verifying the expected mass increase corresponding to the attached dye.[12][15]

-

Data Presentation

| Parameter | This compound | Standard Cy5-NHS Ester (for comparison) |

| Excitation Max (nm) | ~649 | ~646 |

| Emission Max (nm) | ~667 | ~662 |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~232,000 | ~250,000 |

| Quantum Yield | Not explicitly reported; may be slightly lower due to PEGylation | ~0.2 |

| Aqueous Solubility | Enhanced | Limited |

| Reactive Group | NHS Ester | NHS Ester |

| Additional Functionality | Azide (for click chemistry) | None |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed) - Primary amine-containing buffer (e.g., Tris) - Incorrect pH of labeling buffer - Insufficient molar excess of dye | - Prepare fresh dye solution immediately before use. - Use an amine-free buffer like sodium bicarbonate or phosphate. - Ensure the pH of the labeling buffer is between 8.3 and 8.5. - Increase the molar ratio of dye to peptide. |

| Precipitation of Peptide during Labeling | - Peptide has low solubility in the labeling buffer. - Over-labeling leading to aggregation. | - Optimize the buffer composition (e.g., add a small amount of organic co-solvent if compatible with the peptide). - Reduce the molar excess of the dye. |

| Multiple Peaks in HPLC after Purification | - Incomplete reaction or side reactions. - Multiple labeling sites on the peptide (if multiple primary amines are present). | - Optimize reaction time and temperature. - If site-specific labeling is required, consider peptide design with a single labeling site. |

| No or Weak Fluorescence Signal | - Low DOL. - Fluorescence quenching due to over-labeling or aggregation. | - Increase the molar excess of the dye to achieve a higher DOL. - Decrease the molar excess of the dye to prevent quenching. Ensure proper purification to remove aggregates. |

Signaling Pathways and Logical Relationships

Reaction Mechanism: NHS Ester with Primary Amine

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. rsc.org [rsc.org]

- 13. assaygenie.com [assaygenie.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. realpeptides.co [realpeptides.co]

Application Notes and Protocols for Live Cell Imaging using N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent probe designed for live-cell imaging. This cyanine 5 (Cy5)-based probe features an azide moiety, enabling its use in bioorthogonal click chemistry reactions for the specific labeling of biomolecules within living cells. The inclusion of polyethylene glycol (PEG) linkers enhances its solubility and biocompatibility.

Introduction to this compound

This compound is a versatile tool for fluorescence microscopy, particularly in the context of live-cell imaging. Its core, Cy5, is a far-red fluorescent dye, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues in this spectral region, leading to a high signal-to-noise ratio.[1] The azide group allows for covalent attachment to a biomolecule of interest that has been metabolically or genetically engineered to contain a complementary bioorthogonal reactive group, such as an alkyne or a strained cyclooctyne. This specific labeling strategy is central to the field of "click chemistry".[2]

The hydrophilic PEG spacers incorporated into the probe's structure improve its solubility in aqueous media, which is crucial for biological applications. This modification helps to reduce non-specific binding and aggregation, leading to cleaner imaging results.[3]

Key Features:

-

Far-Red Fluorescence: Minimizes cellular autofluorescence, enhancing signal-to-noise.[1]

-

Bioorthogonal Labeling: The azide group enables highly specific covalent attachment via click chemistry.[2]

-

PEGylated: Enhanced water solubility and biocompatibility.[3]

-

Live-Cell Compatible: Suitable for imaging dynamic processes in living cells.[2]

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [4] |

| Emission Maximum (λem) | ~667 nm | [4] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | 782.4 g/mol | [4] |

| Solubility | Water, DMSO, DMF | [4] |

Performance in Live Cell Imaging (Typical Values)

| Parameter | Typical Value | Notes |

| Probe Concentration | 1-10 µM | Optimal concentration is cell-type and target dependent. |

| Incubation Time | 30-60 minutes | Shorter times are preferred to minimize background. |

| Photostability | Moderate to High | Cy5 is known for good photostability among cyanine dyes.[1] |

| Cytotoxicity | Low | PEGylation reduces cytotoxicity. |

| Signal-to-Noise Ratio | High | Due to far-red emission, minimizing cellular autofluorescence.[1] |

Experimental Protocols

Two primary methods for labeling live cells with this compound are described below: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). SPAAC is generally preferred for live-cell imaging due to the absence of a cytotoxic copper catalyst.

General Workflow for Live Cell Labeling

The overall process involves two main stages: introducing the alkyne or cyclooctyne handle into the cellular target and then reacting it with the azide-containing Cy5 probe.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging the Glycosylation State of Cell Surface Glycoproteins using Two-photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry tool that enables the covalent ligation of molecules within a living system without interfering with native biochemical processes.[1] This copper-free click chemistry reaction involves a cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. Its high biocompatibility, specificity, and rapid reaction kinetics at physiological conditions make SPAAC an invaluable technique for in vivo imaging, allowing for the precise tagging of biomolecules with imaging agents like fluorophores.[1]

This document provides detailed application notes and protocols for the use of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for in vivo imaging. This probe contains a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a terminal azide group for SPAAC reactions.[2][3] The Cy5 dye exhibits excitation and emission maxima at approximately 649 nm and 667 nm, respectively, placing it in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence for in vivo applications.[2]

Two primary strategies for in vivo imaging using SPAAC are direct imaging and pre-targeting. In direct imaging, a biomolecule of interest is first modified with a strained alkyne, followed by systemic administration of the azide-functionalized fluorescent probe. The pre-targeting approach involves the administration of a cyclooctyne-conjugated targeting molecule (e.g., an antibody) that recognizes a specific biological target. After allowing for the localization and clearance of the unbound targeting molecule, the azide-labeled imaging probe is administered, which then "clicks" to the pre-localized cyclooctyne.[4] This pre-targeting strategy can significantly enhance the target-to-background signal ratio.

Key Features of SPAAC for In Vivo Imaging:

-

Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not react with biological molecules, ensuring high specificity.[1]

-

Copper-Free: Avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[1]

-

High Reaction Rates: Modern strained cyclooctynes offer rapid reaction kinetics at physiological temperatures.[1]

-

Versatility: Applicable to a wide range of biomolecules, including proteins, glycans, and lipids.

Quantitative Data

The following tables summarize key quantitative parameters relevant to in vivo imaging using SPAAC with Cy5-azide probes.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~782.4 g/mol | [2] |

| Excitation Maximum | ~649 nm | [2] |

| Emission Maximum | ~667 nm | [2] |

| Solubility | Water, DMSO, DMF | [2] |

Table 2: Representative In Vivo Imaging Parameters for SPAAC

| Parameter | Typical Range/Value | Notes | Reference |

| Probe Concentration | 0.5 - 5 mg/kg body weight | Optimization is crucial for specific applications. | [5] |

| Administration Route | Intravenous (tail vein) injection | Ensures systemic distribution. | [5] |

| Imaging Time Points | 1, 4, 24, 48 hours post-injection | Dependent on the clearance rate of the probe and the biological target. | [6] |

| Anesthesia | Isoflurane inhalation | For immobilization during imaging. | [1] |

Table 3: Example Biodistribution Data for a Pre-targeting SPAAC System

| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Notes | Reference |

| Tumor (Target) | 9.3 ± 1.3 | Significantly higher uptake at the target site. | [4] |

| Liver | 6.0 ± 0.5 (Control) | Demonstrates clearance of the probe. | [4] |

| Spleen | - | Data varies based on the targeting molecule and probe. | [4] |

| Kidneys | - | Primary route of clearance for small molecule probes. | |

| Blood | - | Should decrease over time as the probe clears. |

Note: The data in Table 3 is from a study using a DBCO moiety and a Cy5-N3 functionalized entity and serves as a representative example of what can be achieved with a pre-targeting SPAAC approach.[4] Actual biodistribution will vary depending on the specific targeting molecule, animal model, and probe used.

Diagrams

Caption: SPAAC Reaction Mechanism.

Caption: Pre-targeting In Vivo Imaging Workflow.

Experimental Protocols

Protocol 1: Pre-targeting In Vivo Imaging of a Tumor Model

This protocol outlines a generalized pre-targeting strategy for imaging a tumor in a mouse model. The specific antibody, cyclooctyne conjugation chemistry, and timelines should be optimized for each experimental system.

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Cyclooctyne-conjugated targeting antibody (e.g., DBCO-antibody)

-

This compound

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

In vivo fluorescence imaging system with appropriate filters for Cy5

Procedure:

-

Preparation of Reagents:

-

Reconstitute the DBCO-conjugated antibody in sterile PBS to the desired concentration.

-

Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the final desired concentration (e.g., for a 1-2 mg/kg dose in a 100-200 µL injection volume). Ensure the final DMSO concentration is biocompatible.

-

-

Administration of Cyclooctyne-Antibody:

-

Administer the DBCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The amount of antibody will depend on the specific antibody and tumor model.

-

-

Incubation and Clearance:

-

Allow the antibody to circulate, bind to the tumor, and for the unbound antibody to clear from the bloodstream. This pre-targeting interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.

-

-

Administration of Azide-Cy5 Probe:

-

After the optimal pre-targeting interval, administer the prepared this compound solution to the mice via intravenous injection.

-

-

In Vivo Reaction and Imaging:

-

Allow the SPAAC reaction to occur in vivo and for the unbound azide-Cy5 probe to clear. Imaging can typically be performed at various time points, such as 1, 4, and 24 hours after the administration of the Cy5 probe.[6]

-

Anesthetize the mice using isoflurane.

-

Perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).

-

Acquire images and quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys) to determine the target-to-background ratio.

-

-

Ex Vivo Analysis (Optional):

-

After the final imaging time point, euthanize the mice.

-

Dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to perform more quantitative analysis of probe distribution.

-

Protocol 2: Direct In Vivo Imaging via Metabolic Labeling

This protocol describes the metabolic incorporation of an azide group into cellular glycans, followed by direct imaging with a cyclooctyne-Cy5 probe. (Note: This is an alternative approach where the azide is incorporated into the biological system first). For the specified probe, a cyclooctyne-functionalized targeting molecule would be used in a similar fashion to Protocol 1, with the roles of the azide and alkyne reversed.

Materials:

-

Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cyclooctyne-functionalized Cy5 probe

-

Animal model

-

Sterile PBS

-

In vivo fluorescence imaging system

Procedure:

-

Metabolic Labeling:

-

Administer the azide-modified metabolic precursor to the animals (e.g., via intraperitoneal injection or in drinking water) for a period of 5-7 days to allow for incorporation into biomolecules.[5]

-

-

Administration of Cyclooctyne-Cy5 Probe:

-

Prepare the cyclooctyne-Cy5 probe in a sterile, biocompatible vehicle.

-

Administer the probe via intravenous injection.

-

-

In Vivo Reaction and Imaging:

-

Allow for the SPAAC reaction and clearance of the unbound probe (typically 2-3 hours).

-

Perform in vivo fluorescence imaging as described in Protocol 1, Step 5.

-

Conclusion

The use of SPAAC with the this compound probe offers a robust and versatile platform for in vivo imaging. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo imaging experiments. Optimization of probe concentration, administration timing, and imaging parameters will be crucial for achieving high-quality, quantifiable results in specific research applications. This technology holds significant promise for advancing our understanding of biological processes in living organisms and for the development of new diagnostic and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Metabolic Labeling of Proteins with Azide Sugars for Cy5 Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the metabolic labeling of cellular proteins with azide-functionalized sugars and their subsequent fluorescent tagging with Cy5 via bioorthogonal chemistry. This powerful two-step strategy allows for the visualization and analysis of glycosylated proteins within complex biological systems.

Principle of the Technology

Metabolic glycoengineering is a technique that utilizes the cell's own biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an azide group, into glycoconjugates.[1][2] The small size of the azide group generally ensures minimal disruption to natural metabolic processes.[1] Once incorporated, these azide-modified glycans can be selectively and covalently tagged with a fluorescent probe, such as Cy5, which is functionalized with a complementary reactive group. This specific covalent reaction enables the visualization of glycan trafficking, localization, and expression patterns.[1][3]

The most common approach for Cy5 conjugation involves Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[4] In this reaction, the azide-modified protein reacts with a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which is conjugated to a Cy5 fluorophore (DBCO-Cy5).[4][5] This reaction is highly efficient and can be performed in living cells without the need for a toxic copper catalyst.[4][6] An alternative, though sometimes less rapid, method is the Staudinger ligation, which involves the reaction of the azide with a phosphine-conjugated probe.[7][8]

Overview of Azide-Modified Sugars

Several peracetylated azide-modified monosaccharides are commonly used for metabolic labeling. The acetyl groups enhance cell permeability, and once inside the cell, they are removed by cytosolic esterases.[9] The choice of azido sugar depends on the specific glycosylation pathway being targeted.

| Azido Sugar | Abbreviation | Primary Incorporation Pathway | Resulting Labeled Glycans |